7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H6FNO3S |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6FNO3S/c1-14-5-3-2-4-7(9(12)13)11-15-8(4)6(5)10/h2-3H,1H3,(H,12,13) |
InChI Key |
DXAQJWYEZDYQCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NS2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxyaniline and carbon disulfide.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the benzoisothiazole core.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid is a synthetic organic compound featuring a benzo[d]isothiazole core, a fluoro substituent at the 7-position, and a methoxypyrrolidine moiety at the 6-position. It has received attention for its potential biological activities and applications in medicinal chemistry.
Chemical Reactions
The chemical reactivity of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid can be explored through reactions typical of benzo[d]isothiazole derivatives.
Pharmaceutical Applications
The compound's applications are primarily in the pharmaceutical field. Research indicates that compounds related to benzo[d]isothiazoles exhibit various biological activities. Interaction studies involving 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid focus on its binding affinities and mechanisms of action against specific biological targets. These studies often utilize specific biological targets.
Several compounds share structural similarities with 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-benzo[d]isothiazole-3-carboxylic acid | Bromine substituent instead of fluorine | Different halogen properties affecting reactivity |
| 7-Methoxybenzo[d]isothiazole-3-carboxylic acid | Methoxy group at the 7-position | Potentially different solubility and bioactivity |
| 5-Fluoro-2-(pyrrolidin-1-yl)thiazole | Contains a thiazole instead of isothiazole | Variance in biological activity profiles |
The uniqueness of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid lies in its specific combination of functional groups and structural features that may confer distinct pharmacological properties compared to these similar compounds.
Other research findings related to similar compounds:
- A series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) have demonstrated improved growth inhibition on tested cancer cells in vitro .
- Some acetamide-linked benzothiazole derivatives have shown moderate to good anti-tubercular activity against M. tuberculosis H .
- Benzothiazoles can act as inhibitors of several enzymes and help in atherosclerosis, insomnia, and epilepsy .
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity to exert its biological effects.
Affect Cellular Processes: Influence cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid with structurally related benzoisothiazole and heterocyclic derivatives, emphasizing substituent effects and calculated properties:
<sup>a</sup>logP values estimated via XLogP3 (for bromo analog ) and extrapolated for others.
Key Observations:
Substituent Position and Electronic Effects: The 5-methoxy analog (CAS 677304-76-6) lacks fluorine and has a methoxy group at C5, which may reduce steric hindrance near the carboxylic acid compared to the target compound’s C6-OCH₃ .
Core Structure Variations: 7-Fluoroisoquinoline-6-carboxylic acid (CAS 2361826-90-4) replaces the benzoisothiazole sulfur with a nitrogen atom in the isoquinoline core, altering hydrogen-bonding capacity and electronic distribution .
Synthetic Routes :
- Suzuki-Miyaura coupling (e.g., using fluorophenylboronic acids) is a plausible method for introducing substituents, as demonstrated for carbazole derivatives in .
Biological Implications :
- Fluorine’s electronegativity may enhance the carboxylic acid’s acidity and improve bioavailability compared to methoxy or bromo analogs.
Research Findings and Gaps
- Data Limitations: No direct experimental data (e.g., NMR, HPLC, bioactivity) were found for the target compound. Predictions rely on analogs like 7-methoxybenzo[d]isothiazole-3-carboxylic acid (CAS 677304-80-2) .
- Therapeutic Potential: Benzoisothiazoles with electron-withdrawing groups (e.g., F, Br) are often investigated as kinase inhibitors or antimicrobial agents, suggesting similar avenues for the target compound .
Biological Activity
7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid (CAS No. 936923-47-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C₉H₆FNO₃S
- Molecular Weight : 227.21 g/mol
- Structure : The compound features a benzo[d]isothiazole core with a fluorine atom and a methoxy group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and survival. It has been shown to inhibit specific signaling pathways that are crucial for tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d]isothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-Fluoro-6-methoxybenzo[d]isothiazole have shown IC₅₀ values ranging from 0.4 to 2.2 μM against prostate and melanoma cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7-Fluoro-6-methoxybenzo[d]isothiazole | Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 1.8 - 2.6 | |
| SMART Compound (ATCAA-1 Derivative) | Prostate Cancer | 0.4 - 2.2 |
| Melanoma | 1.6 - 3.9 |
Antimicrobial Activity
In addition to its anticancer properties, compounds within the benzo[d]isothiazole class have been investigated for their antimicrobial effects, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that modifications to the isothiazole structure can enhance antibacterial potency, with some derivatives achieving over 90% inhibition at specific concentrations .
Case Study: Antimicrobial Efficacy
A study focusing on oxadiazole and thiadiazole derivatives highlighted that certain structural modifications can lead to significant increases in antimicrobial activity against Mtb strains. Although specific data on the compound was not available, the trends suggest that similar modifications could enhance the efficacy of this compound against bacterial pathogens .
Structure-Activity Relationship (SAR)
The efficacy of benzo[d]isothiazole derivatives is often linked to their structural characteristics:
- Fluorine Substitution : The presence of fluorine has been associated with increased lipophilicity, enhancing cellular uptake.
- Methoxy Group : This substitution can improve solubility and bioavailability, contributing to the overall potency of the compound.
Q & A
Q. What are the standard synthetic routes for 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of substituted benzene precursors, fluorination, and carboxylation. For example:
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Cyclization : Employ catalytic Pd or Cu to form the benzo[d]isothiazole core.
- Intermediate Characterization : Key intermediates (e.g., fluorinated methoxy precursors) are analyzed via:
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR for regiochemical confirmation (e.g., methoxy protons at δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS).
Reference: Similar purification and characterization workflows are detailed for benzotriazole derivatives in .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: A combination of orthogonal techniques ensures structural fidelity:
Q. What are the key stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Storage : Protect from light and moisture in amber glass vials at -20°C.
- Degradation Risks : Hydrolysis of the carboxylic acid group under basic conditions; monitor via periodic HPLC.
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
Reference: Safety protocols for structurally related benzo[d]isoxazoles are outlined in and .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorination in the benzo[d]isothiazole scaffold?
Methodological Answer: Regioselectivity challenges arise due to competing electrophilic attack sites. Strategies include:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer fluorine placement.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity.
- Computational Modeling : DFT calculations predict transition-state energies for fluorination pathways.
Reference: emphasizes mechanistic insight and literature-driven experimental design .
Q. How to address discrepancies in spectral data (e.g., NMR chemical shifts) during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to clarify ambiguous signals.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., lists fluorinated benzoic acids with documented shifts) .
Q. What computational methods are suitable for predicting the reactivity of the carboxylic acid moiety in this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilicity of the COOH group.
- pKa Prediction : Use software (e.g., ACD/Labs) to estimate acidity, critical for salt formation or catalysis.
- MD Simulations : Study solvation effects in aqueous vs. organic media.
Reference: discusses computational-experimental validation for photochromic compounds .
Q. How to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
- Metabolite Screening : Use LC-MS/MS to identify degradation products interfering with assays.
- Control Experiments : Include structurally similar inactive analogs (e.g., non-fluorinated derivatives) to isolate fluorine-specific effects.
Reference: underscores the importance of controlled environmental interfaces in reactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
